Methyl 4-(2-fluorophenyl)-4-oxobutanoate
Description
Methyl 4-(2-fluorophenyl)-4-oxobutanoate (CAS: 39560-31-1; AB9717) is a fluorinated ester characterized by a 2-fluorophenyl group attached to a 4-oxobutanoate backbone . Its molecular formula is C₁₁H₁₁FO₃, with a molecular weight of 210.20 g/mol. Fluorinated aromatic esters are often explored for their bioactivity, including anti-inflammatory and antimicrobial properties, though specific data for this compound requires further investigation .
Properties
IUPAC Name |
methyl 4-(2-fluorophenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-15-11(14)7-6-10(13)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVNNJQHKPMION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-fluorophenyl)-4-oxobutanoate typically involves the esterification of 4-(2-fluorophenyl)-4-oxobutanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality. Additionally, solvent recovery and recycling are implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-fluorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 4-(2-fluorophenyl)-4-oxobutanoic acid.
Reduction: 4-(2-fluorophenyl)-4-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-fluorophenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-(2-fluorophenyl)-4-oxobutanoate exerts its effects depends on its interaction with molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Structural Analogs with Fluorophenyl Substitutions
The position of the fluorine atom on the phenyl ring significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Electronic Effects : The ortho-fluorine (2-position) in the target compound may induce steric hindrance, reducing enzymatic degradation compared to para-substituted analogs .
- Synthetic Yields : Biphenyl analogs (e.g., 4′-fluoro derivative) achieve yields >80% via Suzuki coupling, suggesting efficient scalability for fluorinated esters .
- Biological Activity : Difluoro-substituted biphenyl analogs (e.g., 2′,4′-difluoro) show enhanced anti-inflammatory activity, likely due to increased lipophilicity and COX-2 affinity .
Functional Group Variants
Anilino Derivatives
Methyl 4-(2-fluoroanilino)-4-oxobutanoate (C₁₁H₁₂FNO₃; MW 225.22) replaces the phenyl group with an anilino (-NH-) moiety.
Thiazole and Triazole Derivatives
Compounds like Methyl 4-[[4-(2-(4-fluorophenyl)thiazol-4-yl)phenyl]amino]-4-oxobutanoate () incorporate heterocycles, broadening pharmacological profiles. For example, thiazole derivatives exhibit antimicrobial activity (63–74% yields) due to sulfur’s electron-withdrawing effects .
Stability and Degradation
- Ortho-Fluorine Stability : The 2-fluorophenyl group in the target compound may confer resistance to oxidative degradation compared to tert-butyl derivatives (e.g., ), which degrade in gastric fluid .
- Ester Hydrolysis: Methyl esters generally hydrolyze faster than ethyl analogs (e.g., ethyl 4-(4′-fluoro-2′-methyl-biphenyl)-4-oxobutanoate), impacting bioavailability .
Biological Activity
Methyl 4-(2-fluorophenyl)-4-oxobutanoate is a synthetic compound notable for its potential biological activities, particularly in pharmacology. Its unique structure features a methyl ester group, a fluorinated phenyl group, and a keto functional group, contributing to its reactivity and interactions with biological systems.
- Molecular Formula : CHF O
- Molecular Weight : Approximately 224.19 g/mol
- Structure : The presence of a fluorine atom enhances lipophilicity and metabolic stability, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes due to its structural features, particularly the fluorophenyl group which can enhance binding affinity to certain receptors or enzymes.
- Receptor Binding : By interacting with receptors, it may activate or inhibit biological pathways, leading to various pharmacological effects.
Pharmacological Applications
Research indicates that this compound has several promising applications in pharmacology:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown potential in inhibiting the growth of lung cancer cells (A549) in xenograft models .
- Antimicrobial Properties : The compound has been evaluated for its efficacy against bacterial strains, demonstrating significant activity against human pathogens.
- Anti-inflammatory Effects : Studies have indicated that it may possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Methyl 4-(4-fluorophenyl)-4-oxobutanoate | CHF O | Para substitution | Antimicrobial properties |
| Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate | CHF N O | Cyano group | Potential anticancer activity |
| Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate | CHCl F O | Chlorine substitution | Similar antimicrobial properties |
The presence of the fluorine atom in this compound significantly influences its reactivity and biological activity compared to other derivatives, enhancing its lipophilicity and metabolic stability.
Case Study: Anticancer Activity
In a study investigating the anticancer properties of various derivatives, this compound was found to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins. This suggests its potential as a chemotherapeutic agent .
Research Findings on Enzyme Inhibition
A series of experiments demonstrated that this compound effectively inhibited acetylcholinesterase, showing promise for applications in neuropharmacology. Its inhibitory effects were compared favorably against standard reference drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
